1-Ethynylcyclohexyl ethylcarbamate

Description

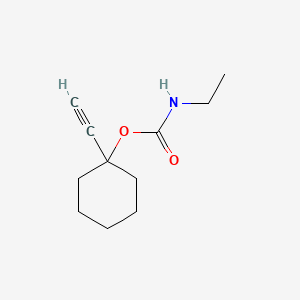

1-Ethynylcyclohexyl ethylcarbamate (CAS: 126-52-3), also known as ethinamate, is a carbamate derivative characterized by a cyclohexane ring substituted with an ethynyl group at the 1-position and an ethylcarbamate moiety . It is clinically recognized as a short-acting sedative-hypnotic agent, marketed under trade names such as Valmid® and Valamin® . The compound’s structure (C₉H₁₃NO₂) combines a rigid cyclohexane backbone with a terminal ethynyl group, which confers unique steric and electronic properties. Its mechanism of action involves modulation of GABA receptors, though with lower potency compared to barbiturates .

Properties

CAS No. |

100054-86-2 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.262 |

IUPAC Name |

(1-ethynylcyclohexyl) N-ethylcarbamate |

InChI |

InChI=1S/C11H17NO2/c1-3-11(8-6-5-7-9-11)14-10(13)12-4-2/h1H,4-9H2,2H3,(H,12,13) |

InChI Key |

MRDYJSKKLDHNBF-UHFFFAOYSA-N |

SMILES |

CCNC(=O)OC1(CCCCC1)C#C |

Synonyms |

Carbamic acid, ethyl-, 1-ethynylcyclohexyl ester (6CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-Ethynylcyclohexyl Ethylcarbamate and Related Compounds

- Ethyl carbamate (urethan): A simpler analogue with documented carcinogenicity due to metabolic conversion to urethane . Unlike ethinamate, it lacks the cyclohexane backbone, reducing steric hindrance and increasing reactivity.

- N-(1-Ethynylcyclohexyl)formamide : Synthesized via formylation of ethynylcyclohexylamine . The absence of the ethylcarbamate group reduces sedative effects but retains cyclohexane rigidity.

- Marine ethylcarbamates: Compounds like ethyl 3-(2,6-dibromo-4-(2-formamidoethyl)phenoxy)-propylcarbamate exhibit brominated aromatic rings, enhancing antimicrobial activity compared to ethinamate.

Pharmacological and Metabolic Differences

Table 2: Pharmacological and Metabolic Profiles

- Ethinamate : Metabolized in vitro via microsomal oxidation to 1-ethynylcyclohexane-trans-1,2-diol, a less active metabolite . Its short half-life minimizes accumulation risks.

- Ethyl carbamate: Metabolized to urethane, a DNA-alkylating agent linked to liver tumors . This contrasts sharply with ethinamate’s non-genotoxic profile (negative BlueScreen assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.